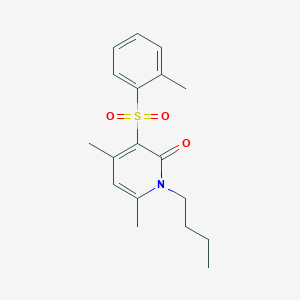
1-Butyl-4,6-dimethyl-3-(2-methylphenyl)sulfonyl-2-pyridinone
Übersicht
Beschreibung
1-Butyl-4,6-dimethyl-3-(2-methylphenyl)sulfonyl-2-pyridinone is a chemical compound with the molecular formula C18H23NO3S . It is a type of sulfonamide .
Molecular Structure Analysis
The molecular structure of this compound consists of 18 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . The average mass of the molecule is 333.445 Da, and the monoisotopic mass is 333.139862 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Optical Properties
Research on π-conjugated chromophores related to pyridinone derivatives has demonstrated the synthesis of compounds with significant non-linear optical properties and third harmonic generation efficiency. These compounds, including extended π-conjugated materials based on methyl pyridinium compounds, have been characterized using various techniques such as XRD, NMR, FTIR, FT-Raman, and luminescence studies, highlighting their potential in optical applications (Antony et al., 2019).
Material Science and Polymer Chemistry
Research has also focused on the synthesis of novel fluorinated polyamides containing pyridine and sulfone moieties, showcasing materials with high thermal stability, low dielectric constants, and significant solubility in common organic solvents. These polymers, derived from diamines containing pyridine and trifluoromethylphenyl groups, offer promising applications in material science due to their advantageous physical and chemical properties (Liu et al., 2013).
Antimicrobial Activity
Another study reported the synthesis of 1-[(Substituted-phenyl)sulfonyl]pyrrolidin-2-ones, showcasing a novel cyclization process with significant antimicrobial activity. These compounds, synthesized using polyphosphate ester and 4-(N,N-dimethylamino)pyridine, demonstrated a broad spectrum of activity against various microorganisms, suggesting potential applications in developing new antimicrobial agents (Zareef et al., 2008).
Ionic Liquids and Solvent Interactions
Studies on ionic liquids, such as pyridinium-based compounds, have explored their hydrogen bonding interactions with solvents like water and dimethyl sulfoxide. These interactions are crucial for understanding the solvation dynamics and properties of ionic liquids, which have numerous applications in catalysis, electrochemistry, and green chemistry (Wang et al., 2010).
Eigenschaften
IUPAC Name |
1-butyl-4,6-dimethyl-3-(2-methylphenyl)sulfonylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-5-6-11-19-15(4)12-14(3)17(18(19)20)23(21,22)16-10-8-7-9-13(16)2/h7-10,12H,5-6,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNMUGNFFPMVOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC(=C(C1=O)S(=O)(=O)C2=CC=CC=C2C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




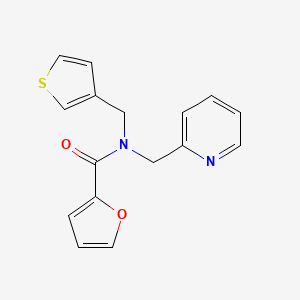
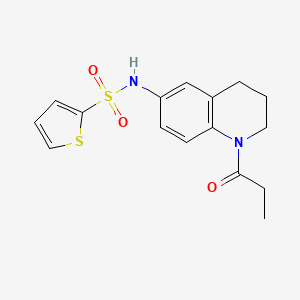


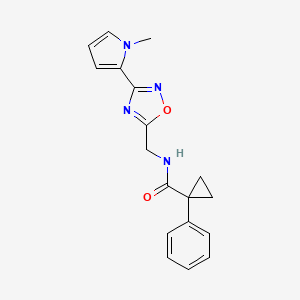
![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}cyclohexylmethylamine](/img/structure/B2697013.png)

![N-(furan-2-ylmethyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2697016.png)
![4-fluoro-2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2697018.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2697023.png)
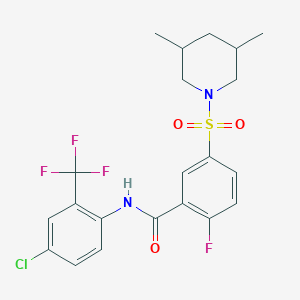
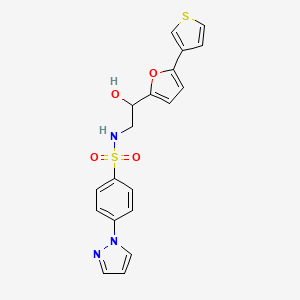
![(E)-ethyl 2-(furan-2-ylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2697028.png)